1-Isopropylpiperidin-4-ol

Catalog No.
S662518
CAS No.
5570-78-5
M.F
C8H17NO
M. Wt
143.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Isopropylpiperidin-4-ol

CAS Number

5570-78-5

Product Name

1-Isopropylpiperidin-4-ol

IUPAC Name

1-propan-2-ylpiperidin-4-ol

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

InChI

InChI=1S/C8H17NO/c1-7(2)9-5-3-8(10)4-6-9/h7-8,10H,3-6H2,1-2H3

InChI Key

UZRXHHMTKCJKTQ-UHFFFAOYSA-N

SMILES

CC(C)N1CCC(CC1)O

Canonical SMILES

CC(C)N1CCC(CC1)O

1-Isopropylpiperidin-4-ol is an organic compound characterized by its molecular formula C8H17NOC_8H_{17}NO and a molecular weight of 143.23 g/mol. This compound features a piperidine ring with an isopropyl group and a hydroxyl group at the 4-position, making it a member of the piperidine derivatives. Its structural uniqueness contributes to its diverse chemical and biological properties, which are of significant interest in various fields, including medicinal chemistry and organic synthesis .

Due to its functional groups:

  • Oxidation: The hydroxyl group can be oxidized to yield ketones or aldehydes. Common oxidizing agents include chromium trioxide and potassium permanganate.
  • Reduction: The compound can undergo reduction reactions, typically using sodium borohydride or lithium aluminum hydride, leading to various alcohol derivatives.
  • Substitution: The hydroxyl group is also susceptible to substitution reactions, where it can be replaced by other functional groups using halogenating agents like thionyl chloride or phosphorus tribromide .

These reactions highlight the compound's versatility as a synthetic intermediate in organic chemistry.

Research indicates that 1-Isopropylpiperidin-4-ol exhibits notable biological activities. It has been studied for its interactions with the chemokine receptor CCR5, which plays a crucial role in the entry of HIV-1 into cells. By acting as a CCR5 antagonist, this compound can inhibit HIV-1 infection, suggesting potential applications in antiviral therapies . Additionally, it influences various cellular processes such as signaling pathways and gene expression, indicating its importance in biochemical research.

Several synthetic routes have been developed for producing 1-Isopropylpiperidin-4-ol:

  • Reaction of 4-Hydroxypiperidine with Acetone: This method involves mixing 4-hydroxypiperidine with acetone in the presence of acetic acid and tetrahydrofuran. The reaction is typically conducted under controlled temperatures to optimize yield.
  • Use of Sodium Triacetoxyborohydride: Following the initial reaction, sodium triacetoxyborohydride may be added to facilitate further transformations and enhance product purity .

Industrial production often utilizes similar methods but on a larger scale, focusing on maximizing yield and purity through optimized reaction conditions.

1-Isopropylpiperidin-4-ol has a wide range of applications across various fields:

  • Chemical Industry: It serves as a building block in the synthesis of complex organic molecules.
  • Pharmaceutical Research: Its potential as an intermediate in drug development is currently being explored, particularly for antiviral medications.
  • Material Science: The compound is used in producing polymers and resins, contributing to advancements in material properties .

The interaction studies of 1-Isopropylpiperidin-4-ol focus primarily on its binding affinity and mechanism with biological targets. Its role as a CCR5 antagonist suggests that it may interfere with HIV entry into host cells by forming strong interactions with the receptor. This mechanism highlights its potential therapeutic applications and underscores the importance of understanding its pharmacological profile .

Several compounds share structural similarities with 1-Isopropylpiperidin-4-ol. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1-Isopropyl-4-piperidoneKetone functional group instead of hydroxylUsed as an intermediate in pharmaceutical synthesis
4-HydroxypiperidineHydroxyl group at position 4 without isopropyl groupPrecursor for synthesizing various piperidine derivatives
1-(2-Hydroxyethyl)piperidineHydroxyethyl group instead of isopropylExhibits different biological activities

These compounds illustrate the structural diversity within piperidine derivatives and their varying biological activities and applications.

XLogP3

0.9

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5570-78-5

Wikipedia

1-(1-Methylethyl)-4-piperidinol

Dates

Modify: 2023-08-15

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